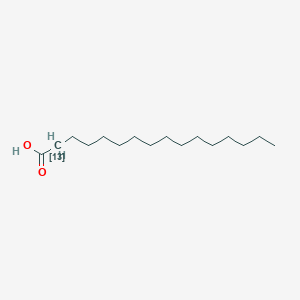

![molecular formula C9H14N2O B1602472 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 403793-48-6](/img/structure/B1602472.png)

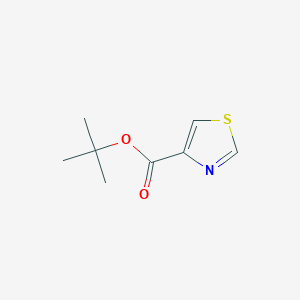

1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Imidazole derivatives, such as N-heterocyclic carbenes (NHCs), have been identified as efficient catalysts in transesterification and acylation reactions. These compounds are capable of mediating the acylation of alcohols with vinyl acetate and other esters at room temperature, offering convenient reaction times and low catalyst loadings. Such catalytic properties make them valuable in synthetic chemistry for the formation of esters from commercially available methyl esters and alcohols, showcasing their versatility and efficiency in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Metal Complexation and DNA Interaction

Cu(II) complexes of certain imidazole derivatives have shown significant DNA binding propensity, indicating potential applications in the study of DNA interactions and possibly in therapeutic developments. These complexes have been characterized by their ability to induce minor structural changes in calf thymus DNA, suggesting a groove and/or surface binding mechanism. Additionally, their catalytic activities in DNA cleavage assays highlight their potential in biochemical research and drug design (Kumar et al., 2012).

Hydroamination Catalysis

The use of gold(I) complexes in the catalysis of intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas has been explored. These reactions proceed with high regioselectivity and excellent yield, underlining the utility of imidazole derivatives in catalyzing hydroamination, a valuable reaction for the synthesis of amines (Zhang, Lee, & Widenhoefer, 2009).

Synthesis of Imidazo[1,5-a]pyridines

A one-pot synthesis method for imidazo[1,5-a]pyridines has been developed using carboxylic acids and 2-methylaminopyridines. This synthesis allows the introduction of various substituents, showcasing the adaptability of imidazole derivatives in synthesizing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Crawforth & Paoletti, 2009).

Mercury Ion Partitioning

Imidazole derivatives have also been utilized in environmental chemistry, particularly in the partitioning of mercury(ii) ions from aqueous solutions. A specific ionic liquid containing a bis-imidazolium cation showed significant increases in the distribution ratio of mercury ions, indicating its potential application in the removal or recovery of mercury from environmental samples (Holbrey et al., 2003).

Wirkmechanismus

Target of Action

Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

The mode of action of imidazole derivatives often involves interactions with various enzymes and receptors, leading to alterations in cellular processes .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, the effects could potentially include alterations in cellular processes, inhibition of microbial growth, reduction of inflammation, and more .

Eigenschaften

IUPAC Name |

1-(2-methyl-3-propan-2-ylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)11-8(4)10-5-9(11)7(3)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHNCCUZQLCDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581337 | |

| Record name | 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403793-48-6 | |

| Record name | 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)

![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)